molecular formula C20H21N3OS B2582928 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 309271-15-6

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

货号: B2582928
CAS 编号: 309271-15-6
分子量: 351.47
InChI 键: JPCUMZHJNRENLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one ( 309271-15-6) is a chemical compound with the molecular formula C20H21N3OS and a molecular weight of 351.5 g/mol . This benzothiazole-phenyl-piperazine-based scaffold is of significant interest in medicinal chemistry research, particularly in the field of polypharmacology, where single molecules are designed to interact with multiple biological targets . Structurally similar analogs of this compound have been investigated as potent dual inhibitors of key enzymes: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Inhibiting sEH leads to elevated levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), while inhibiting FAAH increases levels of the endogenous cannabinoid anandamide (AEA) . Preclinical research suggests that dual sEH/FAAH inhibitors based on this scaffold can produce effective antinociception against acute inflammatory pain, with an efficacy comparable to some traditional non-steroidal anti-inflammatory drugs, but without depressing voluntary locomotor activity—a common side effect of other analgesic classes . This makes the compound a valuable research tool for exploring novel, non-opioid pathways for pain relief and inflammation. The compound is supplied for Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUMZHJNRENLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

化学反应分析

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学研究应用

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

相似化合物的比较

Structural Analogues with Piperazine-Benzothiazole Scaffolds

The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Key Substituents/Modifications Pharmacological Notes Reference
1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one 6-Ethoxy group on benzothiazole Enhanced solubility due to ethoxy group
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one 4-Chlorophenyl and benzyl groups Potential antimicrobial activity
(3R)-1-[4-(4-Amino-8-fluoro-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-... Quinazoline core with fluoro and methoxy groups IC50 = 50.0 nM (complement factor D inhibition)
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-... Benzodioxole and methoxyphenyl groups Likely CNS activity due to benzodioxole

Key Observations :

  • In contrast, the 4-chlorophenyl substitution in may enhance halogen bonding interactions with biological targets, such as enzymes or receptors.
  • Heterocyclic Replacements: Replacing benzothiazole with benzodioxole () or quinazoline () alters electronic properties and target selectivity.
Pharmacological Profiles
  • Anticancer Potential: Cationic 1,3,4-thiadiazole derivatives with benzothiazole groups () exhibit antitumor activity, suggesting that the benzothiazole-propanone scaffold may interact with DNA or protein kinases.
  • Antifungal and Antineoplastic Activity : Benzotriazole analogues () demonstrate broad-spectrum bioactivity, though benzothiazole derivatives may offer improved metabolic stability due to reduced ring strain.
Physicochemical Properties
  • Lipophilicity : The 3-phenylpropan-1-one moiety in the target compound increases logP compared to simpler piperazine derivatives (e.g., 4-benzylpiperazinyl β-(p-chlorophenyl)phenethyl ketone, ).
  • Crystallinity: Single-crystal X-ray studies of related compounds () reveal planar benzothiazole systems and non-covalent interactions (e.g., π-π stacking), which influence solubility and formulation.

生物活性

The compound 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a benzothiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are implicated in various physiological processes, including pain modulation and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperazine and appropriate acylating agents. The methods employed often include microwave-assisted synthesis to improve yield and reduce reaction time. The general synthetic route can be summarized as follows:

  • Reagents : Benzothiazole derivative, piperazine, acylating agent (e.g., propanoyl chloride).
  • Conditions : Microwave irradiation or conventional heating in a suitable solvent.
  • Purification : Column chromatography or recrystallization.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of benzothiazole derivatives to identify structural features that enhance biological activity. Key findings include:

  • Substituents on the Benzothiazole Ring : The introduction of electron-withdrawing groups such as trifluoromethyl at the ortho or para positions significantly improves enzyme inhibition potency against sEH and FAAH.
  • Piperazine Moiety : Variations in the piperazine ring structure have been shown to affect binding affinity and selectivity towards these enzymes.

Table 1 summarizes some key analogs and their inhibitory activities:

CompoundIC50 (sEH)IC50 (FAAH)Comments
Compound A7 nM9.6 nMMost potent dual inhibitor
Compound B15 nM12 nMModerate activity
Compound C30 nM25 nMLess effective

Biological Activity

The biological evaluation of this compound has revealed several pharmacological properties:

Antinociceptive Effects

In vivo studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models of pain. For instance:

  • Model : Acute inflammatory pain model in rats.
  • Dosage : Effective at doses around 1 mg/kg.
  • Outcome : Comparable efficacy to traditional analgesics like ketoprofen without significant locomotor side effects, suggesting a favorable safety profile.

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory properties through dual inhibition of sEH and FAAH, which are involved in the metabolism of endocannabinoids and eicosanoids. This dual action can lead to enhanced therapeutic effects in managing chronic pain and inflammation.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives:

  • Study on Pain Relief : A study demonstrated that the administration of a dual sEH/FAAH inhibitor resulted in significant pain relief without affecting voluntary locomotor behavior in rats, indicating a promising therapeutic window for chronic pain management .
  • Metabolic Stability : Research indicated that modifications to the aromatic ring can influence metabolic stability in liver microsomes, which is crucial for the development of long-lasting therapeutic agents .

常见问题

Q. What are the optimal synthetic routes and characterization methods for 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one?

Methodological Answer: The synthesis typically involves multi-step procedures:

Coupling reactions between benzothiazole-piperazine precursors and propanone derivatives under reflux in solvents like toluene or ethanol.

Catalytic optimization : Use of coupling agents (e.g., DCC or EDCI) to facilitate amide bond formation between the piperazine and propanone moieties .

Purification : Column chromatography or recrystallization to isolate the compound, followed by spectroscopic validation (¹H/¹³C NMR, IR, and MS) to confirm structural integrity and purity .

Key Considerations : Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, refluxing in ethanol for 8–12 hours achieves higher yields (~75%) compared to room-temperature reactions .

Q. How is the biological activity of this compound assessed in preclinical studies?

Methodological Answer: Standard assays include:

  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method to measure IC₅₀ values .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Comparative analysis : Benchmarking against analogs (e.g., benzothiazole derivatives with varying substituents) to identify structure-activity trends (see Table 1 ) .

Q. Table 1: Comparative Biological Activity of Benzothiazole Derivatives

CompoundAChE IC₅₀ (nM)Antimicrobial (MIC, µg/mL)Neuroprotective Activity
Current Compound12.52–8High
Compound A (Methoxy)45.316–32Moderate
Compound B (Fluoro)8.74–16Low

Advanced Research Questions

Q. How can structural modifications enhance the compound’s efficacy or reduce toxicity?

Methodological Answer:

  • Piperazine substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzothiazole 6-position enhances AChE binding affinity .
  • Propanone chain optimization : Replacing the phenyl group with heteroaromatic rings (e.g., thiophene) improves blood-brain barrier penetration .
  • Toxicity screening : In vitro cytotoxicity assays (e.g., HepG2 cell viability) paired with in silico ADMET predictions (e.g., ProTox-II) guide safer designs .

Example : A fluorinated analog (IC₅₀ = 8.7 nM for AChE) showed reduced hepatotoxicity (CC₅₀ > 100 µM) compared to the parent compound (CC₅₀ = 50 µM) .

Q. How do researchers resolve contradictions in reported biological data for this compound?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values across studies) are addressed by:

Assay standardization : Validating protocols using reference inhibitors (e.g., donepezil for AChE assays) .

Structural verification : Re-synthesizing disputed compounds and confirming purity via HPLC (>95%) .

Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile activity differences due to stereochemistry .

Q. What mechanistic insights exist for its neuroprotective effects?

Methodological Answer:

  • AChE inhibition : X-ray crystallography reveals hydrogen bonding between the benzothiazole nitrogen and the enzyme’s catalytic triad .
  • Oxidative stress modulation : In vitro models (e.g., SH-SY5Y cells) demonstrate ROS reduction via Nrf2 pathway activation, measured by qPCR and Western blot .
  • Synergistic effects : Co-administration with memantine in rodent models shows enhanced cognitive recovery (Morris water maze, p < 0.01) .

Q. What advanced analytical techniques are critical for studying its pharmacokinetics?

Methodological Answer:

  • LC-MS/MS : Quantifies plasma/tissue concentrations in pharmacokinetic studies (LOQ = 0.1 ng/mL) .
  • Microsomal stability assays : Liver microsomes (human/rat) assess metabolic clearance using NADPH-dependent CYP450 enzymes .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction (%) for dose adjustments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。